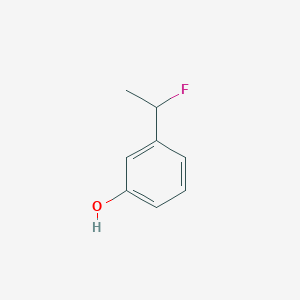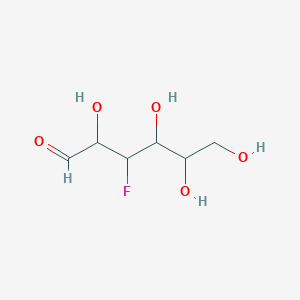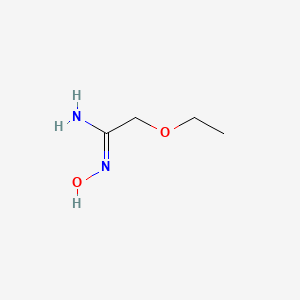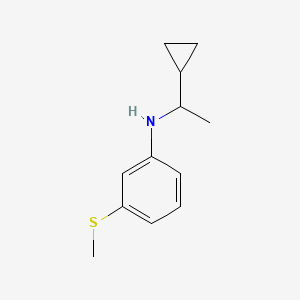![molecular formula C10H15Br B13239167 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13239167.png)
3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-cyclopropylbicyclo[310]hexane is a bicyclic organic compound characterized by a bromomethyl group attached to a cyclopropyl ring fused with a bicyclo[310]hexane structure This compound is notable for its unique structural features, which include a highly strained bicyclic system and a reactive bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the cyclopropanation of an appropriate alkene using a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Bromomethylation: The next step is the introduction of the bromomethyl group. This can be done by treating the cyclopropylbicyclo[3.1.0]hexane intermediate with bromomethylating agents like bromoform (CHBr3) in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (NH2-). These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction typically results in the removal of the bromine atom, yielding a cyclopropylbicyclo[3.1.0]hexane derivative.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, especially those targeting specific enzymes or receptors.
Material Science: Its reactivity and structural properties can be exploited in the development of new materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent bonding or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-cyclopropylbicyclo[3.1.0]hexane: Contains a hydroxymethyl group, making it less reactive but more hydrophilic.
3-(Methyl)-3-cyclopropylbicyclo[3.1.0]hexane: Lacks the halogen atom, resulting in different reactivity and applications.
Uniqueness
3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and material sciences.
Propriétés
Formule moléculaire |
C10H15Br |
|---|---|
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Br/c11-6-10(9-1-2-9)4-7-3-8(7)5-10/h7-9H,1-6H2 |
Clé InChI |
WTEUUORREFXNBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CC3CC3C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13239084.png)

![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate](/img/structure/B13239088.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B13239099.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13239111.png)





![3-{[(2-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239154.png)


